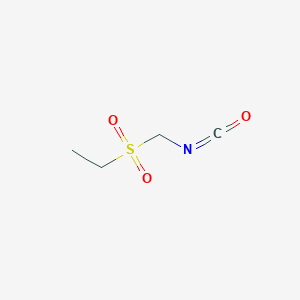

isocyanatomethanesulfonylethane

Description

Isocyanatomethanesulfonylethane (hypothetical structure: CH3SO2CH2CH2NCO) is a mono-isocyanate derivative featuring a methanesulfonylethane group. The sulfonyl (SO2) moiety is a strong electron-withdrawing group, which significantly influences the reactivity and stability of the isocyanate (-NCO) functional group. This compound is theorized to exhibit moderate polarity, enhanced thermal stability, and reduced volatility compared to simpler aliphatic isocyanates like methyl isocyanate (MIC) .

Properties

IUPAC Name |

1-(isocyanatomethylsulfonyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-2-9(7,8)4-5-3-6/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQNDLLDNFTNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocyanatomethanesulfonylethane can be synthesized through various methods. One common synthetic route involves the reaction of methanesulfonyl chloride with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Isocyanatomethanesulfonylethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl isocyanates.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Sulfonyl isocyanates.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Isocyanatomethanesulfonylethane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of isocyanatomethanesulfonylethane involves its reactivity with various nucleophiles. The isocyanate group (-NCO) is highly reactive and can form stable bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the synthesis of a wide range of compounds, including pharmaceuticals and polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of isocyanatomethanesulfonylethane with structurally or functionally related compounds is presented below, supported by data from diverse sources.

Table 1: Structural and Physicochemical Properties

Key Comparisons

Reactivity: The sulfonyl group in this compound likely reduces electrophilicity compared to MIC , but enhances stability relative to aliphatic isocyanates. Diisocyanates like HDI exhibit higher reactivity due to dual -NCO groups, enabling polyurethane formation, whereas mono-isocyanates like the target compound are suited for step-growth reactions.

Toxicity and Safety: MIC is acutely toxic (AEGL-1: 0.03 ppm) , whereas this compound’s higher molecular weight and reduced volatility may lower inhalation risks.

Applications :

- HDI and MDI dominate industrial polyurethane production , while ethoxy-substituted isocyanates are niche intermediates.

- This compound’s sulfonyl group may enable unique applications in sulfonamide drug synthesis or sulfonated polymers.

Research Findings

- Sulfonyl vs. Sulfanyl: The sulfonyl group in this compound increases polarity and hydrolytic stability compared to the sulfanyl group in 1-isocyano-2-(methylsulfanyl)ethane .

- Thermal Stability : Aromatic isocyanates (e.g., MDI ) decompose above 200°C, while aliphatic derivatives like HDI degrade at lower temperatures. The sulfonyl group may extend the target compound’s thermal stability.

Notes and Limitations

Biological Activity

Isocyanatomethanesulfonylethane (IMSE) is a compound belonging to the isocyanate family, which is known for its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of IMSE, focusing on its mechanisms of action, effects on cellular processes, and associated health risks.

Isocyanates, including IMSE, are characterized by the presence of the isocyanate functional group (-N=C=O). They are highly reactive and can interact with biological macromolecules such as proteins and nucleic acids. The biological activity of IMSE is primarily attributed to its ability to form covalent bonds with nucleophilic sites in these macromolecules, leading to modifications that can disrupt normal cellular functions.

- Protein Modification : IMSE can react with amino acids in proteins, leading to carbamylation and potentially altering protein function.

- DNA Interaction : Similar to other isocyanates, IMSE may form DNA adducts, which can result in mutagenesis and genotoxicity.

- Oxidative Stress Induction : Exposure to IMSE has been shown to increase reactive oxygen species (ROS) levels in cells, contributing to oxidative stress and cellular damage.

Biological Pathways Targeted by this compound

Research has identified several key biological pathways affected by isocyanates, including IMSE. A study utilizing Saccharomyces cerevisiae as a model organism revealed that exposure to N-succinimidyl N-methylcarbamate (a surrogate for IMSE) affected various cellular processes:

| Biological Pathway | Effect |

|---|---|

| Chromatin Remodeling | Altered histone acetylation patterns |

| DNA Damage Response | Induction of DNA damage and repair mechanisms |

| Oxidative Stress Response | Increased ROS production |

| Cell Cycle Regulation | Delayed progression from G1 to G2 phase |

These findings suggest that IMSE may act as an epigenetic modifier and disrupt normal cell cycle progression through its interactions with critical cellular pathways .

Occupational Exposure

Isocyanates are well-documented as occupational hazards, particularly in industries using polyurethane foams. A notable case study reported a 50-year-old vehicle painter who developed asthma symptoms linked to isocyanate exposure. This patient exhibited a mixed immune response involving both Th1 and Th2 pathways, indicating that exposure to IMSE may not only induce respiratory issues but also contribute to allergic reactions over time .

Toxicological Assessments

Animal studies have demonstrated that isocyanate exposure can lead to significant lung inflammation and airway remodeling. These studies highlight the potential long-term health effects associated with chronic exposure to compounds like IMSE, emphasizing the need for protective measures in occupational settings .

Summary of Research Findings

The biological activity of this compound encompasses a range of effects on cellular processes. Key research findings include:

- Genotoxicity : Evidence suggests that IMSE can induce DNA damage through adduct formation.

- Oxidative Stress : Increased levels of ROS following exposure indicate potential cytotoxic effects.

- Inflammatory Responses : Occupational exposure has been linked to respiratory conditions such as asthma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.